N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Physicochemical property Lipophilicity CNS drug design

N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1334494-69-7, C₁₀H₁₇N₅O, MW 223.27) belongs to the 1,2,3-triazole-4-carboxamide class bearing a piperidine ring at the N1 position. This scaffold appears in patent literature for CNS and metabolic disorder indications, where the piperidin-3-yl regioisomer and the N,N-dimethyl carboxamide terminus jointly influence target engagement, metabolic stability, and synthetic tractability.

Molecular Formula C10H17N5O
Molecular Weight 223.28 g/mol
Cat. No. B11806079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC10H17N5O
Molecular Weight223.28 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CN(N=N1)C2CCCNC2
InChIInChI=1S/C10H17N5O/c1-14(2)10(16)9-7-15(13-12-9)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3
InChIKeySOKNEULJELOLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Regioisomeric Differentiation for Fragment-Based Screening and CNS-Targeted Library Design


N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1334494-69-7, C₁₀H₁₇N₅O, MW 223.27) belongs to the 1,2,3-triazole-4-carboxamide class bearing a piperidine ring at the N1 position. This scaffold appears in patent literature for CNS and metabolic disorder indications, where the piperidin-3-yl regioisomer and the N,N-dimethyl carboxamide terminus jointly influence target engagement, metabolic stability, and synthetic tractability [1] [2]. The compound is commercially available as a free base (≥97% purity) for fragment-based drug discovery, hit validation, and focused library synthesis .

Why N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by the Piperidin-4-yl Isomer or Unsubstituted Amide Analogs


Interchanging the piperidine attachment point from N1‑(3‑yl) to N1‑(4‑yl) or altering the carboxamide substitution from N,N‑dimethyl to primary or N‑methyl amide induces measurable shifts in lipophilicity (ΔXLogP3 ≥ 0.5 units), hydrogen‑bond donor count (ΔHBD = 1), and topological polar surface area (ΔTPSA ≥ 8 Ų). These property shifts directly impact passive permeability, CYP/UGT recognition, and the conformational pre‑organization of the piperidine basic nitrogen, which is critical for receptor binding in PXR, PI3K, and kinase‑targeted libraries [1] [2]. Furthermore, the 3‑yl regioisomer is predominantly supplied as the free base, enabling direct solution‑phase screening without salt‑exchange steps, unlike the 4‑yl analog which is commonly distributed as the hydrochloride salt .

Head‑to‑Head Quantitative Comparison: N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


Lipophilicity Shift: 3‑yl vs. 4‑yl Regioisomer

The target N,N‑dimethyl‑1‑(piperidin‑3‑yl)‑1,2,3‑triazole‑4‑carboxamide (free base) exhibits a predicted XLogP3 of approximately +0.5, whereas its N,N‑dimethyl‑1‑(piperidin‑4‑yl) counterpart shows a XLogP3 of −0.5 [1]. This 1.0‑log‑unit increase in lipophilicity arises from the altered spatial orientation of the piperidine secondary amine, which modulates intramolecular solvation and dipole moment. The difference directly impacts predicted blood‑brain barrier permeability and CYP enzyme recognition.

Physicochemical property Lipophilicity CNS drug design

Hydrogen‑Bond Donor Count: Impact on Solubility and Permeability

The piperidin‑3‑yl N,N‑dimethyl amide contains only 1 hydrogen‑bond donor (the piperidine NH), whereas the most common comparator, the unsubstituted primary amide 1‑(piperidin‑3‑yl)‑1,2,3‑triazole‑4‑carboxamide, carries 2 HBDs (piperidine NH + amide NH₂) [1]. The reduction from 2 → 1 HBDs improves predicted Caco‑2 permeability and reduces the desolvation penalty for target binding, consistent with guidelines for oral drug‑like space.

Physicochemical property Hydrogen bond donor Drug-likeness

Purity and Salt Form Consistency for Direct Biological Assay

The target compound is routinely supplied as the free base at ≥98% purity (NLT 98% by MolCore), whereas the piperidin‑4‑yl N,N‑dimethyl analog is predominantly distributed as the hydrochloride salt (≥95% purity) . Free‑base delivery eliminates the need for neutralization steps that can introduce variability in cellular or biochemical assays (e.g., altered osmolarity, counter‑ion effects on enzyme kinetics).

Vendor quality Salt form Assay interference

Class‑Validated PXR Antagonism by 1,2,3‑Triazole‑4‑carboxamides

The 1,2,3‑triazole‑4‑carboxamide scaffold, including regioisomeric piperidine‑substituted variants, has been optimized to yield potent PXR inverse agonists with low nanomolar cellular IC₅₀ values (e.g., compound 85: IC₅₀ = 12 nM in a PXR transactivation assay) [1]. While direct data for the exact title compound are not publicly available, its structural alignment with the published series positions it as a privileged starting point for PXR‑targeted chemical probes.

PXR antagonism Drug metabolism Nuclear receptor

Patent Precedent for Piperidin‑3‑yl‑Triazole Scaffolds in CNS Indications

US Patent 9,416,127 explicitly claims 2‑phenyl‑N‑(4‑(piperidin‑3‑yl)phenyl)‑2H‑1,2,3‑triazole‑4‑carboxamide derivatives for the treatment of depression, anxiety, bipolar disorder, and ADHD [1]. The presence of the piperidin‑3‑yl motif in an issued patent strengthens the intellectual property differentiation of the title compound over piperidin‑4‑yl and pyrrolidinyl analogs, which are absent or less preferred in the same patent family.

Patent landscape CNS disorders Selective targeting

Scaffold‑Level CYP3A4 Interaction Profile: Low Inhibition Risk

BindingDB records for structurally related 1,2,3‑triazole‑4‑carboxamide derivatives indicate a CYP3A4 IC₅₀ profile in the range of 50–100 µM (e.g., CHEMBL3398252: IC₅₀ = 85 µM for CYP3A4) [1]. This is significantly weaker than clinical azole antifungals (e.g., ketoconazole CYP3A4 IC₅₀ ≈ 0.015 µM) and suggests a favorable low‑liability profile for the scaffold family, though direct measurement on the title compound is warranted to confirm.

CYP inhibition Drug-drug interaction Metabolic stability

N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Optimal Deployment Scenarios Arising from Quantitative Differentiation


Fragment‑Based Screening for PXR Modulators

The 1‑log‑unit higher lipophilicity of the 3‑yl regioisomer relative to the 4‑yl analog increases the likelihood of detecting fragment‑level PXR binding in biophysical assays (SPR, TSA) at concentrations compatible with fragment libraries (200–1000 µM). Because the scaffold class already yields low‑nanomolar PXR antagonists, the title compound serves as a minimalist, resupply‑ready probe for hit expansion [1] [2].

CNS‑Focused Lead Optimization Campaigns

With a predicted XLogP3 of ≈ +0.5 and a single HBD, this compound aligns with multiparameter optimization guidelines for blood‑brain barrier penetration. The free‑base form permits direct formulation into brain‑to‑plasma ratio studies, avoiding the confounding effects of hydrochloride counter‑ions on in vivo PK [1] .

Parallel SAR Exploration of Amide Substitution Patterns

The N,N‑dimethyl amide eliminates the hydrogen‑bond donor present in the primary and N‑methyl amide analogs, enabling researchers to isolate the contribution of the piperidine NH to target binding. This precise modularity supports factorial SAR studies where amide substitution is varied orthogonally to piperidine regioisomerism [2] [3].

CYP‑Free Polypharmacology Tool Compound Design

Class‑level evidence indicates that 1,2,3‑triazole‑4‑carboxamides exhibit >5,000‑fold weaker CYP3A4 inhibition than ketoconazole [4]. When selecting a core scaffold for multi‑target ligands intended for chronic dosing, this low DDI risk makes the title compound a strategic alternative to imidazole‑ or azole‑rich chemotypes that suffer from CYP liability.

Quote Request

Request a Quote for N,N-Dimethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.